molecular formula C16H25N B1652741 N,N-Dibutyl-4-ethenylaniline CAS No. 160469-44-3

N,N-Dibutyl-4-ethenylaniline

Cat. No.: B1652741
CAS No.: 160469-44-3
M. Wt: 231.38 g/mol
InChI Key: KAVBRFJCUBOPFC-UHFFFAOYSA-N
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Description

N,N-Dibutyl-4-ethenylaniline: is an organic compound with the molecular formula C₁₆H₂₅N. It features a planar aniline ring with an ethenyl group extending the π-conjugation. The two n-butyl groups on the nitrogen atom introduce steric hindrance, influencing the molecule’s packing and intermolecular interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dibutyl-4-ethenylaniline can be synthesized using the Sonogashira coupling reaction. This reaction involves the coupling of monobromobiphenyl and dibromobiphenyl with N,N-dibutyl-4-ethynylaniline as raw materials. The reaction typically occurs in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: N,N-Dibutyl-4-ethenylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N-Dibutyl-4-ethenylaniline has several scientific research applications:

Mechanism of Action

The mechanism by which N,N-Dibutyl-4-ethenylaniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethenyl group allows for π-conjugation, which can influence the compound’s binding affinity and reactivity. The steric hindrance introduced by the n-butyl groups affects the molecule’s overall conformation and interactions with other molecules .

Comparison with Similar Compounds

  • N,N-Dibutyl-4-ethynylaniline
  • N,N-Dibutyl-4-vinylbenzenamine
  • N,N-Dibutyl-4-vinylaniline
  • p-Dibutylaminostyrene

Comparison: N,N-Dibutyl-4-ethenylaniline is unique due to its specific ethenyl group, which extends the π-conjugation and influences its chemical reactivity and interactions. Compared to similar compounds, it offers distinct steric and electronic properties that make it suitable for specific applications in research and industry .

Properties

IUPAC Name

N,N-dibutyl-4-ethenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N/c1-4-7-13-17(14-8-5-2)16-11-9-15(6-3)10-12-16/h6,9-12H,3-5,7-8,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVBRFJCUBOPFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C1=CC=C(C=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30578080
Record name N,N-Dibutyl-4-ethenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30578080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160469-44-3
Record name N,N-Dibutyl-4-ethenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30578080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dibutyl-4-ethenylaniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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